2,2'-Methylenebis(6-tert-butyl-3,4-xylenol)
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Overview
Description
Phenoxyethanol , is a glycol ether commonly used as a preservative in cosmetics and pharmaceuticals. It is a colorless, oily liquid with a faint rose-like odor. Phenoxyethanol is known for its antimicrobial properties, making it an effective preservative to prevent the growth of bacteria, yeast, and mold in various products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenoxyethanol is typically synthesized through the reaction of phenol with ethylene oxide under basic conditions. The reaction can be represented as follows:
C6H5OH+C2H4O→C6H5OCH2CH2OH
Industrial Production Methods
In industrial settings, phenoxyethanol is produced by the reaction of phenol with ethylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenoxyethanol undergoes various chemical reactions, including:
Oxidation: Phenoxyethanol can be oxidized to form phenoxyacetic acid.
Esterification: It can react with carboxylic acids to form esters.
Etherification: Phenoxyethanol can form ethers through reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Carboxylic acids and acid catalysts such as sulfuric acid are used.
Etherification: Alkyl halides and bases like sodium hydroxide are employed.
Major Products
Phenoxyacetic acid: Formed through oxidation.
Phenoxyethyl esters: Formed through esterification.
Phenoxyethyl ethers: Formed through etherification.
Scientific Research Applications
Phenoxyethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed as a fixative for biological specimens.
Medicine: Utilized as a preservative in vaccines and other pharmaceutical formulations.
Industry: Incorporated in cosmetics, personal care products, and cleaning agents for its antimicrobial properties.
Mechanism of Action
Phenoxyethanol exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This mechanism is effective against a broad spectrum of bacteria, yeast, and mold.
Comparison with Similar Compounds
Phenoxyethanol is often compared with other preservatives such as:
Parabens: While both have antimicrobial properties, phenoxyethanol is considered less likely to cause allergic reactions.
Benzyl alcohol: Phenoxyethanol has a broader spectrum of antimicrobial activity.
Chlorphenesin: Both are used in cosmetics, but phenoxyethanol is more commonly used due to its effectiveness and safety profile.
Similar Compounds
Parabens: Methylparaben, ethylparaben, propylparaben.
Benzyl alcohol: Used as a preservative and solvent.
Chlorphenesin: Used as a preservative in cosmetics.
Phenoxyethanol’s unique combination of antimicrobial efficacy, safety, and versatility makes it a valuable compound in various applications.
Biological Activity
2,2'-Methylenebis(6-tert-butyl-3,4-xylenol), commonly referred to as MBX, is a synthetic antioxidant compound primarily used in various industrial applications. Its biological activity has garnered attention due to its potential implications in toxicology and pharmacology. This article explores the biological effects, mechanisms of action, and relevant case studies involving MBX.
- Chemical Formula : C19H26O2
- Molecular Weight : 290.41 g/mol
- Structure : The compound features a methylene bridge connecting two 6-tert-butyl-3,4-xylenol moieties.
Biological Activity Overview
MBX exhibits several biological activities, particularly as an antioxidant. Its effects on cellular respiration and enzyme activity have been studied extensively.
Antioxidant Activity
MBX acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. This property is crucial for protecting cellular components from oxidative damage.
Toxicological Studies
Research indicates that MBX can affect mitochondrial function and enzyme activity in animal models. For instance, a study demonstrated that low concentrations of MBX enhanced respiratory rates in rat liver mitochondria, while higher concentrations inhibited respiration, indicating an uncoupling effect on oxidative phosphorylation .
Uncoupling of Oxidative Phosphorylation
MBX has been shown to uncouple oxidative phosphorylation in liver mitochondria. At concentrations below 50 µM, it increases state 4 respiration (basal respiration), while concentrations above 100 µM inhibit state 3 respiration (ATP synthesis) due to its uncoupling activity .
Impact on Enzyme Activities
In vivo studies revealed that MBX significantly decreased the activity of peroxisomal enzymes and catalase in rats fed with varying concentrations of MBX for four weeks. Notably, it increased NADPH cytochrome c reductase activity but did not significantly alter cytochrome P-450 levels or other mixed-function oxidase activities .
Case Study 1: Mitochondrial Effects in Rats
A study investigated the effects of MBX on hepatic mitochondrial function in rats. The findings indicated that:
- Low Concentration (≤50 µM) : Increased state 4 respiration.
- High Concentration (>100 µM) : Inhibited ATP production and caused testicular damage due to uncoupling effects .
Concentration (µM) | State 4 Respiration | State 3 Respiration | Enzyme Activity Change |
---|---|---|---|
<50 | Increased | Decreased | Decreased |
>100 | Decreased | Inhibited | Variable |
Case Study 2: Endocrine Disruption Potential
In silico studies have suggested that compounds structurally related to MBX may exhibit endocrine-disrupting properties. A screening of environmental chemicals identified several compounds with estrogen receptor alpha (ERα) agonist activity, raising concerns about potential endocrine disruption by similar phenolic compounds .
Properties
CAS No. |
34560-22-0 |
---|---|
Molecular Formula |
C25H36O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
6-tert-butyl-2-[(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)methyl]-3,4-dimethylphenol |
InChI |
InChI=1S/C25H36O2/c1-14-11-20(24(5,6)7)22(26)18(16(14)3)13-19-17(4)15(2)12-21(23(19)27)25(8,9)10/h11-12,26-27H,13H2,1-10H3 |
InChI Key |
CVWCOXJKYNCOJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C |
Origin of Product |
United States |
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